![molecular formula C39H43N3O9 B15290984 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)
4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid is a complex organic compound that features a variety of functional groups, including methoxy, amino, and benzoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and final purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amino derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid shares structural similarities with other benzoic acid derivatives and isoquinoline compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C39H43N3O9 |
|---|---|
分子量 |
697.8 g/mol |
IUPAC名 |
4-[[6-[2-[3-methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C39H43N3O9/c1-47-35-25-27(7-12-34(35)41-15-17-48-19-21-50-23-24-51-22-20-49-18-16-41)13-14-40-33-11-10-32-36-30(33)3-2-4-31(36)37(43)42(38(32)44)26-28-5-8-29(9-6-28)39(45)46/h2-12,25,40H,13-24,26H2,1H3,(H,45,46) |
InChIキー |
AAXUZSDJPDDRIE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CCNC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC5=CC=C(C=C5)C(=O)O)N6CCOCCOCCOCCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


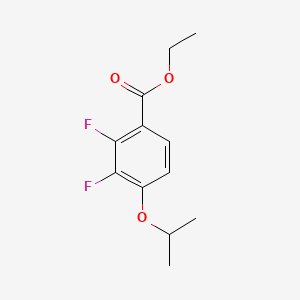



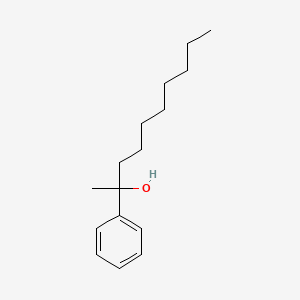
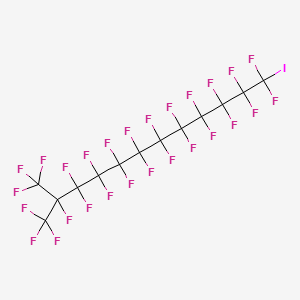

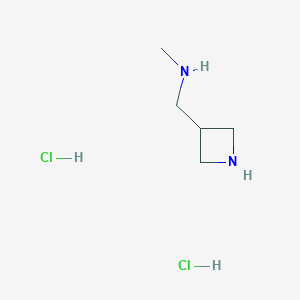
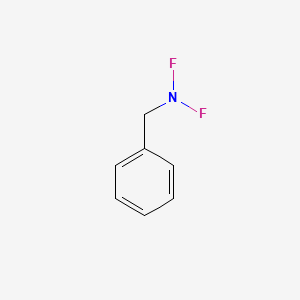
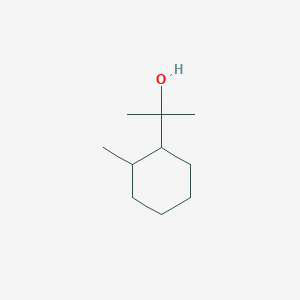
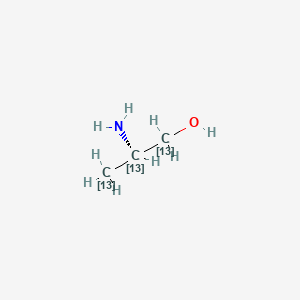
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)


